![molecular formula C13H24ClNO B6171916 (2E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide CAS No. 2668279-87-4](/img/new.no-structure.jpg)
(2E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide
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Overview
Description
(2E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide is an organic compound that belongs to the class of amides This compound features a chloro-substituted pent-2-enamide backbone with two isobutyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropent-2-enoic acid and isobutylamine.
Amidation Reaction: The carboxylic acid group of 4-chloropent-2-enoic acid is converted to an amide by reacting it with isobutylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The double bond in the pent-2-enamide backbone can be reduced to form the corresponding saturated amide.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted amides or thioamides.
Reduction: Saturated amides.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(2E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules or pharmaceuticals.
Materials Science: Investigation of its properties for use in polymer synthesis or as a precursor for advanced materials.
Biological Studies: Examination of its biological activity and potential as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of (2E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-chloropent-2-enamide: Lacks the isobutyl groups on the nitrogen atom.
N,N-bis(2-methylpropyl)pent-2-enamide: Lacks the chloro group on the pent-2-enamide backbone.
4-chloro-N,N-dimethylpent-2-enamide: Has dimethyl groups instead of isobutyl groups on the nitrogen atom.
Uniqueness
(2E)-4-chloro-N,N-bis(2-methylpropyl)pent-2-enamide is unique due to the combination of a chloro-substituted pent-2-enamide backbone and two isobutyl groups on the nitrogen atom. This unique structure may impart specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
2668279-87-4 |
---|---|
Molecular Formula |
C13H24ClNO |
Molecular Weight |
245.8 |
Purity |
95 |
Origin of Product |
United States |
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